

# A Comprehensive Pharmacological Profile of N-(4-TrifluoromethylNicotinoyl)glycine (SGI-1776)

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

|                |                                               |
|----------------|-----------------------------------------------|
| Compound Name: | <i>N-(4-TrifluoromethylNicotinoyl)glycine</i> |
| Cat. No.:      | B586776                                       |

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

**Core Requirements:** This technical guide provides an in-depth overview of the pharmacological properties of **N-(4-TrifluoromethylNicotinoyl)glycine**, a compound more widely known in the cancer research field as SGI-1776. The document details its mechanism of action, quantitative pharmacological data, relevant signaling pathways, experimental methodologies, and a summary of its developmental history.

## Introduction

**N-(4-TrifluoromethylNicotinoyl)glycine**, or SGI-1776, is a small molecule inhibitor targeting the Proviral Integration site for Moloney murine leukemia virus (PIM) family of serine/threonine kinases. The PIM kinases (Pim-1, Pim-2, and Pim-3) are crucial regulators in signaling pathways that govern cell survival, proliferation, and apoptosis.<sup>[1][2]</sup> Overexpression of PIM kinases is implicated in the pathogenesis of various hematological malignancies and solid tumors, including prostate cancer, leukemia, and lymphoma, making them an attractive target for cancer therapy.<sup>[2][3]</sup>

SGI-1776 emerged as a potent, ATP-competitive inhibitor of the PIM kinases and was the first of its class to enter clinical trials.<sup>[3]</sup> It demonstrated significant preclinical activity in various cancer models.<sup>[3][4]</sup> However, its clinical development was ultimately halted due to safety concerns.<sup>[5]</sup> This document provides a detailed summary of its pharmacological profile, serving as a valuable resource for researchers studying PIM kinase inhibition.

It is noteworthy that the chemical name **N-(4-TrifluoromethylNicotinoyl)glycine** also refers to a metabolite of the insecticide Flonicamid.<sup>[6]</sup><sup>[7]</sup><sup>[8]</sup> This guide focuses exclusively on the pharmacological data associated with its investigation as the PIM kinase inhibitor, SGI-1776.

## Mechanism of Action

### Primary Target: PIM Kinases

SGI-1776 functions as a potent, ATP-competitive inhibitor of all three PIM kinase isoforms. It exhibits the highest potency for Pim-1, with approximately 10-fold lower potency for Pim-3 and over 50-fold lower potency for Pim-2.<sup>[4]</sup><sup>[9]</sup> By binding to the ATP pocket of the kinase domain, SGI-1776 prevents the phosphorylation of downstream substrates, thereby disrupting the signaling cascades they regulate.

## Downstream Cellular Effects

PIM kinases are constitutively active and their activity is primarily regulated at the level of transcription, translation, and protein stability.<sup>[10]</sup> Inhibition of PIM kinases by SGI-1776 leads to a range of anti-neoplastic effects:

- **Induction of Apoptosis:** SGI-1776 has been shown to induce apoptosis in a variety of cancer cell lines, including those from chronic lymphocytic leukemia (CLL), acute myeloid leukemia (AML), and multiple myeloma.<sup>[4]</sup><sup>[9]</sup><sup>[11]</sup> A key mechanism involves the reduction of the anti-apoptotic protein Mcl-1.<sup>[4]</sup><sup>[11]</sup> In some cellular contexts, PIM inhibition prevents the phosphorylation and subsequent inactivation of the pro-apoptotic protein BAD, promoting cell death.<sup>[12]</sup>
- **Inhibition of Protein Translation:** In multiple myeloma cells, SGI-1776 treatment was found to inhibit protein translation, a critical process for cancer cell growth and survival.<sup>[9]</sup>
- **Induction of Autophagy:** Treatment with SGI-1776 has been observed to induce autophagy in multiple myeloma cell lines.<sup>[9]</sup>
- **Overcoming Drug Resistance:** SGI-1776 can decrease the cell surface expression of the ATP-binding cassette (ABC) drug efflux transporters P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2).<sup>[13]</sup> This action can potentially resensitize chemoresistant cancer cells to other therapeutic agents.<sup>[13]</sup>

## Off-Target Activity

In addition to the PIM kinase family, SGI-1776 also demonstrates potent inhibitory activity against other kinases, notably Fms-like tyrosine kinase 3 (Flt3) and Haspin.[\[4\]](#)[\[14\]](#) Its activity against Flt3, which is frequently mutated in AML, may contribute to its cytotoxic effects in this disease.[\[4\]](#)

## Quantitative Pharmacological Data

The following tables summarize the key quantitative data for SGI-1776 from various in vitro and cellular assays.

Table 1: In Vitro Kinase Inhibitory Potency of SGI-1776

| Target Kinase | IC <sub>50</sub> (nM) | Reference(s)                                                 |
|---------------|-----------------------|--------------------------------------------------------------|
| Pim-1         | 7                     | <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[14]</a> |
| Pim-2         | 363                   | <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[14]</a> |
| Pim-3         | 69                    | <a href="#">[4]</a> <a href="#">[9]</a> <a href="#">[14]</a> |
| Flt3          | 44                    | <a href="#">[4]</a> <a href="#">[14]</a>                     |
| Haspin        | 34                    | <a href="#">[14]</a>                                         |

Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines

| Cell Line Type                     | Effect                                  | Concentration | Reference(s) |
|------------------------------------|-----------------------------------------|---------------|--------------|
| Various Solid Tumor & Leukemia     | Cytotoxicity (Median IC <sub>50</sub> ) | 3.1 μM        | [4]          |
| Multiple Myeloma (U266)            | ~60% cell death after 72h               | 3 μM          | [9]          |
| Multiple Myeloma (MM.1S)           | Minimal cytotoxicity (~20-30% death)    | 3 μM          | [9]          |
| Chronic Lymphocytic Leukemia (CLL) | Concentration-dependent apoptosis       | Not specified | [11]         |
| Acute Myeloid Leukemia (AML)       | Concentration-dependent apoptosis       | Not specified | [4]          |

## Signaling Pathways and Visualizations

The following diagrams illustrate the key signaling pathways influenced by SGI-1776.



[Click to download full resolution via product page](#)

Caption: PIM-1 signaling pathway and the inhibitory action of SGI-1776.



[Click to download full resolution via product page](#)

Caption: Downstream consequences of PIM kinase inhibition by SGI-1776.



[Click to download full resolution via product page](#)

Caption: General experimental workflow for an in vitro PIM-1 kinase assay.

## Experimental Protocols

### In Vitro PIM-1 Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a representative method for determining the biochemical potency of SGI-1776 against Pim-1 kinase using a luminescence-based assay that measures ATP consumption.

- Materials:

- Recombinant human Pim-1 enzyme
- Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 50 µM DTT)
- Peptide substrate (e.g., PIMtide)
- ATP at a specified concentration (e.g., near the Km for Pim-1)
- SGI-1776 or other test inhibitors
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- 384-well white assay plates

- Procedure:

- Prepare serial dilutions of SGI-1776 in kinase buffer or DMSO, followed by a final dilution in kinase buffer.
- Add a small volume (e.g., 2.5 µL) of the diluted SGI-1776 or control (DMSO) to the wells of a 384-well plate.
- Prepare a kinase/substrate master mix by combining the Pim-1 enzyme and peptide substrate in kinase buffer. Add this mix (e.g., 2.5 µL) to the wells.
- Initiate the kinase reaction by adding ATP (e.g., 5 µL).
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the enzymatic reaction by adding ADP-Glo™ Reagent (e.g., 10 µL), which depletes the remaining ATP. Incubate for 40 minutes.

- Add Kinase Detection Reagent (e.g., 20  $\mu$ L) to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.
- Measure the luminescence signal using a plate reader. The signal intensity is proportional to the ADP generated and thus to the kinase activity.
- Calculate the percent inhibition for each SGI-1776 concentration relative to controls and determine the  $IC_{50}$  value by fitting the data to a dose-response curve.[\[15\]](#)

## Western Blotting for Phospho-Substrate Analysis

This protocol is used to assess the effect of SGI-1776 on the phosphorylation of downstream PIM kinase targets within cells.

- Materials:

- Cancer cell line of interest (e.g., MV-4-11, U266)
- Complete cell culture medium
- SGI-1776
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA Protein Assay Kit
- SDS-PAGE gels, running buffer, and transfer buffer
- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho-BAD (Ser112), anti-total-BAD, anti-GAPDH)
- HRP-conjugated secondary antibody
- ECL Western Blotting Substrate
- Chemiluminescence imaging system

- Procedure:
  - Seed cells in culture plates and allow them to adhere or reach the desired density.
  - Treat cells with various concentrations of SGI-1776 (and a vehicle control) for a specified time (e.g., 2-24 hours).
  - Harvest the cells, wash with cold PBS, and lyse them on ice using lysis buffer.
  - Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
  - Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
  - Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
  - Block the membrane for 1 hour at room temperature in blocking buffer.
  - Incubate the membrane with the primary antibody (e.g., anti-phospho-BAD) overnight at 4°C.
  - Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  - Wash the membrane again with TBST.
  - Apply ECL substrate and visualize the protein bands using a chemiluminescence imager.
  - To normalize the data, the membrane can be stripped and re-probed for the total protein (e.g., total BAD) and a loading control (e.g., GAPDH).[\[15\]](#)

## Preclinical and Clinical Development

### In Vivo Preclinical Studies

SGI-1776 demonstrated promising efficacy in various preclinical animal models. In non-clinical studies, the compound showed good oral bioavailability and sustained inhibition of PIM kinase targets *in vivo*.[\[3\]](#) Treatment with SGI-1776 resulted in significant tumor growth suppression in

xenograft models of prostate adenocarcinoma and non-Hodgkin's lymphoma, as well as tumor regression in models of acute myeloid leukemia.[3][4]

## Clinical Trials and Discontinuation

Based on its strong preclinical data, SuperGen, Inc. received clearance to initiate Phase I clinical trials for SGI-1776.[3] The trials were designed to evaluate the safety, tolerability, and pharmacokinetic profile of orally administered SGI-1776 in patients with relapsed or refractory leukemias and solid tumors, including prostate cancer and non-Hodgkin's lymphomas.[3][16]

However, clinical development was discontinued.[5] The dose-limiting toxicity was identified as cardiac QTc prolongation.[5][16] Further evaluation of cardiac and pharmacokinetic data failed to establish a safe therapeutic window, making it unsafe to continue clinical development of the molecule.[5]

## Conclusion

**N-(4-Trifluoromethylnicotinoyl)glycine** (SGI-1776) is a potent, first-in-class PIM kinase inhibitor with a well-characterized mechanism of action. It effectively targets the PIM serine/threonine kinases, leading to anti-proliferative and pro-apoptotic effects in a range of hematological and solid tumor models. While its clinical development was halted due to cardiotoxicity, SGI-1776 remains a valuable research tool for elucidating the complex roles of PIM kinases in cancer biology and for validating PIM as a therapeutic target. The journey of SGI-1776 underscores the critical importance of establishing a safe therapeutic window in the development of kinase inhibitors.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIM1 - Wikipedia [en.wikipedia.org]

- 3. astx.com [astx.com]
- 4. selleckchem.com [selleckchem.com]
- 5. astx.com [astx.com]
- 6. Efficient Biodegradation of the Neonicotinoid Insecticide Flonicamid by Pseudaminobacter salicylatoxidans CGMCC 1.17248: Kinetics, Pathways, and Enzyme Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(4-TrifluoromethylNicotinoyl)glycine | C9H7F3N2O3 | CID 46835486 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scbt.com [scbt.com]
- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The role of Pim-1 kinases in inflammatory signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Pim kinase inhibitor SGI-1776 decreases cell surface expression of P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2) and drug transport by Pim-1-dependent and -independent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. benchchem.com [benchchem.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [A Comprehensive Pharmacological Profile of N-(4-TrifluoromethylNicotinoyl)glycine (SGI-1776)]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b586776#n-4-trifluoromethylnicotinoyl-glycine-pharmacological-profile>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)